molecular formula C25H27BrN4O2 B2717583 N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-12-6

N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2717583
CAS RN: 1115999-12-6
M. Wt: 495.421
InChI Key: RDVGFTAMDHMAPL-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative and has a complex structure that makes it a challenging molecule to synthesize.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide and its derivatives have been the subject of various scientific studies exploring their synthesis, biological activity, and potential applications. This compound belongs to a broader class of chemicals that have been explored for their pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. Research has focused on the synthesis of novel compounds with potential therapeutic applications, leveraging the structural components of this compound as a template for developing new molecules with enhanced biological activities.

One study focused on the Synthesis and Analgesic and Antiparkinsonian Activities of derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showing that many compounds in this class exhibit good analgesic and antiparkinsonian activities comparable to well-known drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Another research avenue explored the Synthesis, anti-angiogenic and DNA cleavage studies of novel derivatives, highlighting their significant anti-angiogenic and DNA cleavage activities. This suggests a potential for anticancer applications by inhibiting the formation of blood vessels in vivo and inducing cytotoxic effects (Kambappa et al., 2017).

Furthermore, studies have synthesized novel Thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, presenting new avenues for treating tuberculosis by targeting bacterial DNA gyrase (Jeankumar et al., 2013).

Lastly, research into Highly brominated mono- and bis-phenols from marine red algae has shown potent DPPH radical-scavenging activity, indicating potential antioxidant applications. These compounds, structurally related to this compound, demonstrate the diverse biological activities of bromophenols and their derivatives (Duan, Li, & Wang, 2007).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O2/c1-2-18-5-9-22(10-6-18)32-24-15-23(28-17-29-24)30-13-11-20(12-14-30)25(31)27-16-19-3-7-21(26)8-4-19/h3-10,15,17,20H,2,11-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVGFTAMDHMAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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